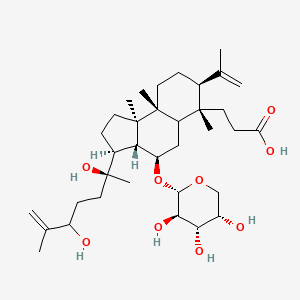
Cyclocarioside J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclocarioside J is a dammarane-type triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a rare plant species native to China. This compound has garnered significant interest due to its potential medicinal properties, particularly in the treatment of metabolic disorders such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclocarioside J is typically isolated from the leaves of Cyclocarya paliurus using various chromatographic techniques. The structure of this compound has been elucidated using advanced spectroscopic methods, including ESI-MS, HR-ESI-MS, (1)H NMR, (13)C NMR, and 2D NMR techniques such as (1)H-(1)H COSY, HMBC, HMQC, and NOESY .
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the extraction process from Cyclocarya paliurus leaves involves solvent extraction followed by purification using chromatographic methods. The optimization of these processes for large-scale production remains an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions: Cyclocarioside J undergoes various chemical reactions, including glycosylation and hydrolysis. The compound’s structure allows it to participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: The isolation and structural elucidation of this compound involve reagents such as methanol, chloroform, and water for extraction, and various chromatographic solvents for purification. The conditions for these reactions are typically mild, involving room temperature and atmospheric pressure .
Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, isolated in its pure form. Further chemical modifications can yield derivatives with potentially enhanced biological activities .
Scientific Research Applications
Cyclocarioside J has been the subject of extensive scientific research due to its potential therapeutic benefits. Some of its notable applications include:
Mechanism of Action
Cyclocarioside J exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the enzyme 11β-HSD1, which plays a crucial role in regulating intracellular cortisol levels. This inhibition is a key mechanism by which this compound exerts its hypoglycemic and hypolipidemic effects . Additionally, the compound’s interaction with various signaling pathways, including the PI3K/AKT and MAPK pathways, contributes to its therapeutic potential .
Comparison with Similar Compounds
Cyclocarioside J is part of a family of dammarane-type triterpenoid saponins found in Cyclocarya paliurus. Similar compounds include Cyclocarioside I, Cyclocarioside II, Cyclocarioside III, Cyclocarioside Q, and Cyclocaric acid B . These compounds share a common triterpenoid backbone but differ in their glycosylation patterns and side chains. This compound is unique due to its specific glycosylation at the 3β, 12β, and 25 positions, which contributes to its distinct biological activities .
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject of ongoing research, with promising applications in medicine, chemistry, and beyond.
Properties
Molecular Formula |
C35H58O9 |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1 |
InChI Key |
SYJANXXYMFAOTM-JIVVJXNPSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















